(Piperidin-3-ylmethyl)urea

Description

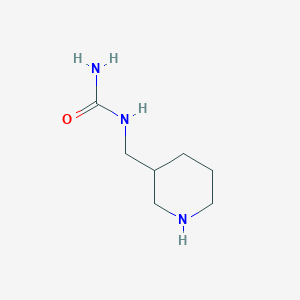

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPIXMWADUFFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Piperidin-3-ylmethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Piperidin-3-ylmethyl)urea represents a significant scaffold in medicinal chemistry, leveraging the structural and functional advantages of both the piperidine ring and the urea moiety. The piperidine nucleus is a prevalent feature in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The urea functional group is a versatile hydrogen bond donor and acceptor, crucial for establishing strong and specific interactions with biological targets.[3] This guide provides a comprehensive overview of a representative synthetic pathway for (Piperidin-3-ylmethyl)urea, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion of the analytical techniques required for its structural elucidation and characterization.

Introduction: The Significance of the Piperidine-Urea Motif

The convergence of a piperidine framework and a urea functional group in a single molecule creates a pharmacophore with significant potential in drug discovery. Piperidine derivatives are integral to a wide array of approved drugs, demonstrating their importance in achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Their three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets.

The urea moiety is a key structural element in numerous bioactive compounds, including several FDA-approved drugs.[3] Its ability to form multiple, stable hydrogen bonds with protein backbones and side chains makes it an invaluable tool for enhancing drug potency and selectivity.[3] The combination of these two privileged fragments in (Piperidin-3-ylmethyl)urea presents a compelling starting point for the development of novel therapeutics across various disease areas, including but not limited to, inhibitors of enzymes such as soluble epoxide hydrolase and as potential antiviral agents.[4][5]

Synthetic Methodology: A Guided Approach

The synthesis of (Piperidin-3-ylmethyl)urea can be efficiently achieved through a two-step process, commencing with a commercially available or synthetically accessible precursor, N-Boc-3-(aminomethyl)piperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard and effective strategy to ensure selective reaction at the primary amine.

Overall Synthetic Scheme

Caption: Synthetic workflow for (Piperidin-3-ylmethyl)urea.

Step 1: Urea Formation with N-Boc-3-(aminomethyl)piperidine

The initial step involves the reaction of the primary amine of N-Boc-3-(aminomethyl)piperidine with a suitable urea-forming reagent. A common and effective method is the use of potassium isocyanate in an acidic aqueous medium. The in-situ generation of isocyanic acid allows for a direct and clean conversion to the corresponding urea derivative.

Experimental Protocol:

-

Dissolution: Dissolve N-Boc-3-(aminomethyl)piperidine (1 equivalent) in a mixture of glacial acetic acid and water.

-

Addition of Isocyanate: To the stirred solution, add a solution of potassium isocyanate (1.1 equivalents) in water dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-(Piperidin-3-ylmethyl)urea.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Step 2: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound, (Piperidin-3-ylmethyl)urea. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) being a standard and highly efficient method.

Experimental Protocol:

-

Dissolution: Dissolve the purified N-Boc-(Piperidin-3-ylmethyl)urea (1 equivalent) in dichloromethane.

-

Acid Treatment: Add trifluoroacetic acid (5-10 equivalents) to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Isolation of the Final Product: The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification can be achieved by recrystallization or by conversion to the free base through treatment with a suitable base.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (Piperidin-3-ylmethyl)urea. A combination of spectroscopic and spectrometric techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene bridge protons, and the urea NH and NH₂ protons. The chemical shifts and coupling patterns will be indicative of the structure. |

| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the urea group (typically in the range of 155-165 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of (Piperidin-3-ylmethyl)urea (C₇H₁₅N₃O, Exact Mass: 157.12).[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary and secondary amines and the urea, C=O stretching of the urea carbonyl group, and C-N stretching. |

| Melting Point (MP) | A sharp melting point range, indicative of the purity of the crystalline solid. |

Rationale for Analytical Choices

-

NMR Spectroscopy (¹H and ¹³C): Provides the most definitive structural information, allowing for the mapping of the carbon-hydrogen framework and the identification of functional groups.

-

Mass Spectrometry: Confirms the molecular weight of the compound, providing strong evidence for its successful synthesis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

IR Spectroscopy: Offers a rapid and effective method for identifying the key functional groups present in the molecule, particularly the urea C=O and N-H bonds.

-

Melting Point: A fundamental physical property that serves as a reliable indicator of purity.

Conclusion

This technical guide outlines a robust and reproducible synthetic strategy for (Piperidin-3-ylmethyl)urea, a molecule of considerable interest in the field of medicinal chemistry. The described protocols are based on well-established chemical principles, ensuring a high degree of success for researchers in the field. The detailed characterization plan provides a clear roadmap for the structural verification and purity assessment of the final compound, which is a critical step in any drug discovery and development pipeline. The strategic incorporation of the piperidine and urea motifs offers a promising avenue for the design of novel bioactive molecules with potentially enhanced pharmacological profiles.

References

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

- CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. Available at: [Link]

-

Piperidine amide and urea derivative. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC - PubMed Central. Available at: [Link]

-

Structure of piperidinyl urea derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

-

Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem - NIH. Available at: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas - ResearchGate. Available at: [Link]

-

(piperidin-3-ylmethyl)urea (C7H15N3O) - PubChemLite. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - (piperidin-3-ylmethyl)urea (C7H15N3O) [pubchemlite.lcsb.uni.lu]

Spectroscopic analysis (NMR, IR, Mass Spec) of (Piperidin-3-ylmethyl)urea

An In-depth Technical Guide to the Spectroscopic Analysis of (Piperidin-3-ylmethyl)urea

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of chemical research. (Piperidin-3-ylmethyl)urea, a molecule incorporating both a saturated heterocycle and a urea functional group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the following narrative is structured not as a rigid template, but as a logical workflow, emphasizing the causality behind experimental choices and the integration of multiple analytical techniques for self-validating structural elucidation.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. (Piperidin-3-ylmethyl)urea consists of a piperidine ring substituted at the 3-position with a methylurea moiety. This structure dictates the number and type of signals we expect to observe in each spectroscopic experiment.

To facilitate discussion, the atoms are systematically numbered as shown below. This numbering will be used consistently throughout the guide.

Caption: Fig. 1: Structure of (Piperidin-3-ylmethyl)urea with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (Piperidin-3-ylmethyl)urea, both ¹H and ¹³C NMR will provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The choice of solvent is paramount in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis. Its high polarity readily dissolves the polar urea moiety, and more importantly, its aprotic nature allows for the observation of exchangeable N-H protons from the piperidine and urea groups, which would be lost in solvents like D₂O.[1] Tetramethylsilane (TMS) is used as the internal standard, defined as 0.00 ppm, for referencing the chemical shifts.

Predicted ¹H NMR Spectrum & Interpretation: The ¹H NMR spectrum will reveal distinct signals for each unique proton environment. The piperidine ring's chair conformation and the presence of a chiral center at C(3) lead to complex splitting patterns, with protons on the same carbon (geminal) often being diastereotopic and thus chemically non-equivalent.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |

| N(10)H₂ | ~5.4 - 5.8 | Broad Singlet | 2H | Protons of the primary amine on the urea. Broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen bonding.[4][5] |

| N(8)H | ~6.0 - 6.4 | Triplet | 1H | Urea N-H proton coupled to the two protons on the adjacent methylene group C(7). |

| N(1)H | ~1.5 - 3.0 | Broad Singlet | 1H | Piperidine N-H proton. Shift is variable and depends on concentration and temperature. |

| C(7)H₂ | ~3.0 - 3.2 | Multiplet (dd or q) | 2H | Methylene bridge protons, coupled to C(3)H and N(8)H. |

| C(2)Hₐₓ, C(6)Hₐₓ | ~2.4 - 2.6 | Multiplet | 2H | Axial protons α to the piperidine nitrogen are typically shielded compared to their equatorial counterparts.[6][7] |

| C(2)Hₑq, C(6)Hₑq | ~2.8 - 3.0 | Multiplet | 2H | Equatorial protons α to the piperidine nitrogen. |

| C(3)H | ~1.6 - 1.9 | Multiplet | 1H | Methine proton at the point of substitution. Complex splitting due to coupling with protons on C(2), C(4), and C(7). |

| C(4)H₂, C(5)H₂ | ~1.2 - 1.8 | Multiplet | 4H | Remaining piperidine ring methylene protons, often overlapping in a complex multiplet.[6] |

Table 1: Predicted ¹H NMR Data for (Piperidin-3-ylmethyl)urea in DMSO-d₆.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. A proton-decoupled experiment is standard, resulting in a spectrum of singlets where each peak corresponds to a different carbon environment. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Predicted ¹³C NMR Spectrum & Interpretation: The symmetry of the molecule is a key consideration. Since the substituent is at the C(3) position, the piperidine ring is asymmetric, and we expect distinct signals for C(2) and C(6), as well as for C(4) and C(5).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C(9)=O | ~158 - 162 | The urea carbonyl carbon is characteristically deshielded and appears significantly downfield.[4][8] |

| C(2) | ~46 - 49 | Carbon α to the nitrogen in a piperidine ring.[9] |

| C(6) | ~45 - 48 | Carbon α to the nitrogen, slightly different environment from C(2) due to the C(3) substituent. |

| C(7) | ~43 - 46 | Methylene bridge carbon, deshielded by the adjacent N(8). |

| C(3) | ~35 - 38 | Substituted carbon of the piperidine ring. |

| C(5) | ~25 - 28 | Piperidine ring carbon β to the nitrogen. |

| C(4) | ~24 - 27 | Piperidine ring carbon γ to the nitrogen. |

Table 2: Predicted ¹³C NMR Data for (Piperidin-3-ylmethyl)urea.

NMR Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5-10 mg of (Piperidin-3-ylmethyl)urea and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample to achieve optimal resolution.[9]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.[1]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For this molecule, we are particularly interested in identifying the N-H, C=O, C-N, and C-H bonds. The Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets as it requires minimal sample preparation and is less susceptible to moisture interference.[10]

Predicted IR Spectrum & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

| 3450 - 3200 | N-H Stretch | Strong, Broad | Overlapping stretches from the piperidine N-H and the two urea N-H groups. The broadness is a result of extensive hydrogen bonding.[4][11] |

| 2950 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretching from the CH₂ and CH groups of the piperidine ring and the methylene bridge. |

| ~1660 | C=O Stretch (Amide I) | Strong | The characteristic carbonyl stretch of the urea group. This is one of the most intense and diagnostic peaks in the spectrum.[4][12] |

| ~1620 | N-H Bend (Amide II) | Medium-Strong | Bending vibration from the N-H bonds of the urea moiety. |

| ~1470 | C-N Stretch | Medium | Stretching vibration of the C-N bonds within the urea and piperidine structures.[4] |

Table 3: Predicted Characteristic IR Absorption Bands for (Piperidin-3-ylmethyl)urea.

IR Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Before running the sample, perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its connectivity. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this polar, non-volatile molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[13] Subsequent fragmentation for structural analysis can be induced via tandem mass spectrometry (MS/MS).

Predicted Mass Spectrum & Fragmentation: The molecular formula of (Piperidin-3-ylmethyl)urea is C₇H₁₅N₃O. Its monoisotopic mass is 157.1215 g/mol .

-

Full Scan MS (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 158.1293.

-

Tandem MS (MS/MS): Fragmentation of the m/z 158 precursor ion is predictable. The most likely fragmentation pathways involve cleavage of the piperidine ring, a process often initiated at the nitrogen atom. The most characteristic fragmentation is the α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[13][14]

Caption: Fig. 2: Predicted ESI-MS/MS Fragmentation Pathways.

| m/z Value | Proposed Fragment | Formation Pathway |

| 158 | [M+H]⁺ | Protonated molecular ion. |

| 141 | [M+H - NH₃]⁺ | Loss of ammonia from the urea group. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the C(7)-N(8) bond, resulting in the stable piperidin-3-ylmethyl cation. This is a highly diagnostic fragment.[15] |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C(3)-C(7) bond (α-cleavage relative to the ring nitrogen), leading to the formation of a stable piperidine iminium ion.[14] |

Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of (Piperidin-3-ylmethyl)urea.

Mass Spectrometry Experimental Protocol

Caption: Fig. 3: ESI-MS Experimental Workflow.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.[13]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition:

-

MS1 (Full Scan): Acquire a full scan spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

MS2 (Product Ion Scan): Set up a tandem MS experiment to isolate the precursor ion (m/z 158) and apply collision-induced dissociation (CID) energy to generate fragment ions. Scan for the resulting product ions.

-

-

Data Analysis: Analyze the resulting spectra to confirm the mass of the molecular ion and match the observed fragment ions to the predicted fragmentation patterns.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides absolute proof of structure. The trustworthiness of an identification comes from the convergence of all spectroscopic data.

-

Mass Spectrometry establishes the molecular weight (157 g/mol ) and formula (C₇H₁₅N₃O).

-

IR Spectroscopy confirms the presence of key functional groups: N-H (amine/urea), C=O (urea), and aliphatic C-H.

-

¹³C NMR confirms the presence of 7 unique carbon environments, including the characteristic downfield urea carbonyl (~159 ppm).

-

¹H NMR provides the final, detailed map, showing the connectivity of all protons, confirming the 3-substituted piperidine ring and the methylurea side chain through characteristic chemical shifts and coupling patterns.

Together, these analyses provide a comprehensive and self-validating dossier that unambiguously confirms the structure of (Piperidin-3-ylmethyl)urea, demonstrating the power of an integrated, multi-technique approach to chemical characterization.

References

-

ResearchGate. (n.d.). The 1H-NMR and 13C{1H} - ResearchGate. Retrieved February 4, 2026, from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved February 4, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Urea. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectra of crystalline urea films. Retrieved February 4, 2026, from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved February 4, 2026, from [Link]

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Retrieved February 4, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical shifts of the carbonyl carbons and N-H groups in the 13C and 1H NMR spectra. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved February 4, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Urea(57-13-6) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Urea [webbook.nist.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Review of Piperidine Derivatives in Medicinal Chemistry

[1][2]

Executive Summary

The piperidine ring (hexahydropyridine) stands as a titan in the pharmacopeia of modern medicine. Consistently ranking as the second most frequent nitrogen heterocycle in FDA-approved small molecule drugs (surpassed only by pyridine), it is the quintessential "privileged scaffold." Its ubiquity stems not merely from synthetic accessibility but from its unique ability to modulate physicochemical properties—solubility, lipophilicity, and metabolic stability—while serving as a versatile vector for pharmacophore presentation. This guide analyzes the structural logic, synthetic evolution, and therapeutic application of piperidine derivatives, designed for medicinal chemists and drug developers.[1]

Structural & Physicochemical Profile

The success of piperidine in drug design is rooted in its conformational predictability and basicity.

Conformational Dynamics

Unlike planar heterocycles (e.g., pyridine, pyrrole), piperidine exists primarily in a chair conformation , similar to cyclohexane.

-

Steric Presentation: Substituents at C2, C3, C4, C5, and C6 prefer equatorial positions to minimize 1,3-diaxial interactions. This allows for precise spatial orientation of pharmacophores.

-

Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion (

kcal/mol), but the N-substituent generally prefers the equatorial position (by

Basicity and Solubility

-

pKa: The pKa of the piperidinium ion is approximately 11.2 .

-

Physiological State: At physiological pH (7.4), piperidine nitrogens are predominantly protonated (

). This cationic character improves aqueous solubility and facilitates ionic interactions with negatively charged residues (e.g., Asp, Glu) in protein binding pockets (e.g., the aspartate anchor in GPCRs).

Metabolic Hotspots

The piperidine ring is susceptible to oxidative metabolism, primarily by Cytochrome P450 enzymes.

-

N-Dealkylation: Common for N-substituted derivatives.

-

C-Oxidation: Occurs frequently at the C4 position (para to nitrogen) or C2 position (

-oxidation). -

Mitigation Strategy: Blocking C4 with fluorine or methyl groups, or utilizing spiro-cyclic fusion, is a standard tactic to extend half-life (

).

Synthetic Methodologies: Classical vs. Modern

The assembly of the piperidine core has evolved from brute-force reduction to elegant, site-selective functionalization.

Classical Approach: Pyridine Hydrogenation

The most scalable industrial route involves the catalytic hydrogenation of pyridine precursors.[2] While effective, it limits diversity to the availability of substituted pyridines.

-

Catalysts: PtO₂, Pd/C, or Rh/Al₂O₃.

-

Conditions: High pressure H₂, acidic media (AcOH/HCl) to activate the pyridine ring.

Modern Approach: Photoredox C-H Functionalization

Recent advances, pioneered by groups like MacMillan, allow for the direct functionalization of saturated piperidines, bypassing the need for pre-functionalized aromatic precursors. This "late-stage functionalization" enables rapid SAR exploration.

Protocol: Photoredox

-Amino C-H Arylation

A method for installing aryl groups at the C2 position of N-protected piperidines.

Reagents:

-

Substrate: N-Boc-piperidine (1.0 equiv)

-

Coupling Partner: 1,4-Dicyanobenzene (DCB) (1.0 equiv)

-

Photocatalyst:

(1 mol%) -

Solvent: Acetonitrile (degassed)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a reaction vial with N-Boc-piperidine (1.0 mmol), 1,4-dicyanobenzene (1.0 mmol), and

(0.01 mmol). -

Solvation: Add anhydrous, degassed acetonitrile (10 mL). Seal the vial with a septum cap.

-

Irradiation: Place the vial 2-3 cm from a Blue LED light source. Stir vigorously at ambient temperature (

). -

Monitoring: Monitor reaction progress via LC-MS (typically 12–24 hours). The mechanism involves Single Electron Transfer (SET) oxidation of the amine to an

-amino radical, which attacks the arene. -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Isolate the

-arylated product via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Visualization

Figure 1: Comparison of classical reduction vs. modern photoredox synthesis pathways.

Medicinal Chemistry & SAR

The piperidine ring offers distinct vectors for modification. Understanding the Structure-Activity Relationship (SAR) at each position is critical.

Substitution Vectors

| Position | Role in Drug Design | Key Examples |

| N1 | Linker / Solubilizer | Primary attachment point for lipophilic pharmacophores. Often protonated to form salt bridges. |

| C2 / C6 | Steric Gate / Conformational Lock | Substitution here creates steric hindrance (A-strain) that locks the N-substituent conformation. |

| C3 / C5 | Chirality / Selectivity | Introduction of chirality here (e.g., Niraparib) restricts ring flexibility and enhances target selectivity. |

| C4 | Pharmacophore / Metabolic Block | Common site for aryl/heteroaryl attachment (e.g., Fentanyl). Fluorination here blocks metabolism. |

SAR Visualization

Figure 2: Strategic substitution zones on the piperidine scaffold.

Case Studies: Marketed Drugs

Ibrutinib (Imbruvica) - Oncology

-

Role of Piperidine: The piperidine ring acts as a chiral scaffold (3R-configuration).

-

C3 Position: Anchors the pyrazolo[3,4-d]pyrimidine core (the kinase hinge binder).

-

N1 Position: Presents the acrylamide "warhead."

-

-

Mechanism: The piperidine positions the acrylamide moiety perfectly to undergo a Michael addition reaction with the thiol group of Cysteine 481 in the BTK active site, forming an irreversible covalent bond.

Niraparib (Zejula) - Oncology

-

Target: PARP1/PARP2.

-

Insight: The 3-aryl piperidine motif was selected over the 4-substituted analog to optimize the metabolic profile (reduced CYP1A1 clearance) and improve bioavailability while maintaining potency.[7]

Fentanyl - CNS / Pain

-

Target:

-Opioid Receptor (GPCR). -

Role of Piperidine: The central 4-anilidopiperidine core.

-

Insight: The N-phenethyl group occupies a hydrophobic pocket in the receptor, while the protonated piperidine nitrogen interacts with Asp147. The rigidity of the piperidine ring is essential for the high affinity (

nM).

Mechanism of Action: Ibrutinib

Figure 3: Covalent inhibition mechanism of Ibrutinib facilitated by the piperidine scaffold.

Future Perspectives

The utility of piperidine is expanding into new modalities:

-

PROTACs (Proteolysis Targeting Chimeras): Piperidine-based ligands (like Ibrutinib derivatives) are being used as "warheads" to recruit E3 ligases or target proteins for degradation.

-

Spirocyclic Rigidification: To escape the "flatland" of traditional aromatics and improve IP space, spiro-piperidines (e.g., 2-azaspiro[3.5]nonane) are increasingly used to rigidly orient substituents in 3D space, enhancing selectivity.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Link

-

Buhimschi, A. D., et al. (2018).[4] Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTAC-Mediated Degradation.[4] Biochemistry. Link

-

Jones, P., et al. (2009). Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. (Referenced via clinical context in New Drug Approvals). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ibrutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. N-piperidine Ibrutinib Supplier | CAS 330785-90-5 | AOBIOUS [aobious.com]

- 5. Ibrutinib Amino Piperidine Impurity | C22H24Cl2N6O | CID 121305337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (Piperidin-3-ylmethyl)urea: A Detailed Protocol for Researchers

Introduction: (Piperidin-3-ylmethyl)urea is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its structure, featuring a piperidine ring and a urea functional group, allows for diverse interactions with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of (Piperidin-3-ylmethyl)urea, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes robust and reproducible procedures, starting from commercially available L-glutamic acid, and offers insights into the rationale behind key experimental choices.

I. Synthetic Strategy Overview

The synthesis of (Piperidin-3-ylmethyl)urea is accomplished through a multi-step sequence, beginning with the construction of a protected piperidine precursor, followed by urea formation and final deprotection. This strategy ensures high purity and yield of the target compound. The key stages are:

-

Synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate: This pivotal intermediate is synthesized from L-glutamic acid through a five-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization.

-

Urea Formation: The primary amine of tert-butyl (piperidin-3-ylmethyl)carbamate is converted to a urea functionality using potassium cyanate in an acidic aqueous medium.

-

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to yield the target compound, (Piperidin-3-ylmethyl)urea.

Caption: Overall workflow for the synthesis of (Piperidin-3-ylmethyl)urea.

II. Experimental Protocols

A. Synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate

This precursor synthesis is adapted from a facile route utilizing L-glutamic acid.[1]

1. Esterification and Boc-Protection of L-Glutamic Acid:

-

Rationale: The carboxylic acid groups are esterified to prevent their interference in subsequent reduction steps. The primary amine is protected with a Boc group to prevent its reaction during the tosylation and cyclization steps.

-

Procedure:

-

To a suspension of L-glutamic acid (1 equiv.) in ethanol, add thionyl chloride (2.2 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) and sodium bicarbonate (3 equiv.).

-

Stir the mixture at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Boc-L-glutamic acid diethyl ester.

-

2. Reduction to Diol:

-

Rationale: The ester groups are reduced to primary alcohols using a mild reducing agent, sodium borohydride.

-

Procedure:

-

Dissolve N-Boc-L-glutamic acid diethyl ester (1 equiv.) in ethanol.

-

Add sodium borohydride (4 equiv.) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-diol.

-

3. Tosylation of Diol:

-

Rationale: The hydroxyl groups are converted to tosylates, which are good leaving groups for the subsequent intramolecular cyclization.

-

Procedure:

-

Dissolve the N-Boc-diol (1 equiv.) in dichloromethane.

-

Add triethylamine (3 equiv.) and p-toluenesulfonyl chloride (2.5 equiv.) at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc-ditosylate.

-

4. Cyclization to tert-butyl (piperidin-3-ylmethyl)carbamate:

-

Rationale: An intramolecular nucleophilic substitution reaction, where the protected amine displaces the tosylate groups, leads to the formation of the piperidine ring.

-

Procedure:

-

Dissolve the N-Boc-ditosylate (1 equiv.) in acetonitrile.

-

Add benzylamine (1.2 equiv.) and potassium carbonate (3 equiv.).

-

Reflux the mixture for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

The resulting intermediate is then debenzylated via hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere to yield tert-butyl (piperidin-3-ylmethyl)carbamate.

-

Purify the product by column chromatography on silica gel.

-

B. Synthesis of N-Boc-(Piperidin-3-ylmethyl)urea

-

Rationale: This step introduces the urea moiety by reacting the primary amine of the protected piperidine with potassium cyanate in an acidic environment. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the amine.[2][3]

-

Procedure:

-

Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1 equiv.) in a 1:1 mixture of water and acetic acid.

-

Add potassium cyanate (1.5 equiv.) in one portion.

-

Stir the reaction mixture at 50 °C for 4 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(Piperidin-3-ylmethyl)urea.

-

C. Synthesis of (Piperidin-3-ylmethyl)urea (Final Product)

-

Rationale: The Boc protecting group is acid-labile and can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product.[4][5][6]

-

Procedure:

-

Dissolve N-Boc-(Piperidin-3-ylmethyl)urea (1 equiv.) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (Piperidin-3-ylmethyl)urea as a salt. For the free base, neutralize the salt with a suitable base and extract.

-

III. Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A1 | L-Glutamic Acid | SOCl₂, (Boc)₂O | Ethanol, 1,4-Dioxane/H₂O | 0 to RT | 36 | ~85 |

| A2 | N-Boc-L-glutamic acid diethyl ester | NaBH₄ | Ethanol | 0 to RT | 6 | ~90 |

| A3 | N-Boc-diol | TsCl, Et₃N | Dichloromethane | 0 to RT | 12 | ~92 |

| A4 | N-Boc-ditosylate | Benzylamine, K₂CO₃, Pd/C, H₂ | Acetonitrile | Reflux | 24 | ~70 |

| B | tert-butyl (piperidin-3-ylmethyl)carbamate | KOCN | Acetic Acid/H₂O | 50 | 4 | ~80 |

| C | N-Boc-(Piperidin-3-ylmethyl)urea | TFA | Dichloromethane | 0 to RT | 2 | >95 |

IV. Reaction Schematics

Caption: Key reaction steps: Urea formation and Boc deprotection.

V. Purification and Characterization

-

Purification: The intermediate compounds can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, if obtained as a salt, can be purified by recrystallization.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

VI. Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

VII. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (Piperidin-3-ylmethyl)urea. By following these procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs. The outlined methods are scalable and utilize readily available starting materials, making them suitable for a wide range of laboratory settings.

References

-

Kumar, A., Singh, P., & Singh, S. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23753–23762. [Link]

- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256.

-

Cantarini, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6285. [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

-

Patil, S. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963–23969. [Link]

-

Himmelsbach, F., et al. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S. Patent No. 8,119,648 B2. [Link]

-

Riyoniz. (2025). Ammonium Cyanate to Urea Reaction Explained : A Comprehensive Overview. [Link]

- Google Patents. (2010). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. CN101565397B.

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Application Notes and Protocols: Cell-Based Assays to Determine the Cytotoxicity of (Piperidin-3-ylmethyl)urea

Introduction

The evaluation of a novel chemical entity's cytotoxicity is a cornerstone of drug discovery and development.[1][2][3] It provides essential information regarding a compound's potential therapeutic window and off-target effects. This document outlines a strategic and multi-faceted approach to comprehensively assess the in vitro cytotoxicity of (Piperidin-3-ylmethyl)urea, a novel compound with an as-yet-uncharacterized biological activity profile.

Given the absence of pre-existing data on (Piperidin-3-ylmethyl)urea, a panel of well-established and validated cell-based assays is recommended. This approach allows for the interrogation of various cellular health parameters, providing a more complete picture of the compound's potential cytotoxic mechanisms. The assays detailed herein measure metabolic activity, cell membrane integrity, and the induction of apoptosis, key indicators of cellular demise.

The selection of appropriate cell lines is critical and should be guided by the intended therapeutic application of the compound. For general toxicity screening, a panel including a common cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) is a robust starting point.[3] All protocols provided are designed to be adaptable for both adherent and suspension cell cultures.

I. Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The following workflow is recommended for the initial characterization of (Piperidin-3-ylmethyl)urea.

Figure 2: Principle of the MTT assay.

Protocol: MTT Assay

This protocol is adapted from standard methodologies. [4][5][6] Materials:

-

(Piperidin-3-ylmethyl)urea

-

Cells in culture (adherent or suspension)

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of (Piperidin-3-ylmethyl)urea in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. [5][6]5. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [5]7. Absorbance Measurement: Incubate the plate for at least 2 hours in the dark at room temperature. [6]Measure the absorbance at 570 nm using a microplate reader.

B. LDH Assay: Assessment of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium. [2][7]LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker for necrosis.

Principle of the LDH Assay

Figure 3: Principle of the LDH assay.

Protocol: LDH Assay

This protocol is based on commercially available kits. [8][9] Materials:

-

(Piperidin-3-ylmethyl)urea

-

Cells in culture

-

96-well flat-bottom plates

-

Complete cell culture medium

-

LDH Assay Kit (containing reaction mixture and stop solution)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. [8]3. Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [9]6. Stop Solution Addition: Add 50 µL of the stop solution to each well. [9]7. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

III. Mechanistic Insight: Apoptosis Assay

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a key role in apoptosis. [10]Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal. [11]

Protocol: Caspase-3/7 Assay

This protocol is based on the Caspase-Glo® 3/7 Assay. [11][12] Materials:

-

(Piperidin-3-ylmethyl)urea

-

Cells in culture

-

White-walled 96-well plates

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Reagent

-

Plate-reading luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled plate.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [12]3. Mixing: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. [12]4. Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours. [12]5. Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

IV. Data Analysis and Interpretation

A. Calculation of Percentage Cytotoxicity

For MTT Assay: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

For LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

B. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. [1]Plot the percentage viability or cytotoxicity against the log concentration of (Piperidin-3-ylmethyl)urea and use non-linear regression analysis to determine the IC₅₀ value.

C. Data Presentation

Summarize the IC₅₀ values obtained from the different assays and time points in a clear and concise table.

| Assay | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| MTT | IC₅₀ value | IC₅₀ value | IC₅₀ value |

| LDH | IC₅₀ value | IC₅₀ value | IC₅₀ value |

V. Self-Validating Systems and Controls

For each assay, it is crucial to include the following controls to ensure the validity of the results:

-

Untreated Control: Cells cultured in medium alone.

-

Vehicle Control: Cells treated with the same solvent used to dissolve (Piperidin-3-ylmethyl)urea.

-

Positive Control: A known cytotoxic agent to confirm assay performance.

-

Blank Control: Wells containing medium and assay reagents but no cells, to determine background absorbance/luminescence.

References

-

Yunus, et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

-

Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. Available at: [Link]

-

U.S. Food and Drug Administration. (2016). Recognized Consensus Standards: Medical Devices. FDA. Available at: [Link]

-

MDPI. (n.d.). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. Available at: [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

-

U.S. Food and Drug Administration. (1999). Immunotoxicity Testing Guidance. FDA. Available at: [Link]

-

National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. Available at: [Link]

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. Available at: [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

EMMA International. (2022). The Importance of Cytotoxicity Testing: Explained. EMMA International. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cell Viability Assays: Introduction. Springer Nature. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. NCBI. Available at: [Link]

Sources

- 1. njbio.com [njbio.com]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. promega.com [promega.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. stemcell.com [stemcell.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 12. promega.com [promega.com]

Animal models for preclinical testing of (Piperidin-3-ylmethyl)urea

Application Note: Preclinical Evaluation of (Piperidin-3-ylmethyl)urea Scaffolds

Executive Summary & Mechanistic Rationale

The structural motif (Piperidin-3-ylmethyl)urea represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its potency in inhibiting Soluble Epoxide Hydrolase (sEH) .

Unlike generic urea derivatives, the 3-substituted piperidine linker provides optimal steric orientation for binding to the sEH catalytic pocket (Asp335 in humans). The primary therapeutic goal of this molecule is the metabolic stabilization of Epoxyeicosatrienoic Acids (EETs) . By blocking sEH, we prevent the hydrolysis of anti-inflammatory and vasodilatory EETs into their biologically inactive diol counterparts (DHETs).

This Application Note details the preclinical testing pipeline, moving from mechanistic validation to in vivo efficacy in hypertension and neuropathic pain models.

Mechanism of Action: The Arachidonic Acid Cascade

The following diagram illustrates the critical intervention point of (Piperidin-3-ylmethyl)urea within the lipid signaling pathway.

Caption: The test compound inhibits sEH, preventing the degradation of beneficial EETs into inactive DHETs.

Phase I: Pharmacokinetic (PK) Profiling

Before efficacy testing, the metabolic stability of the piperidine ring must be assessed. Piperidine nitrogens are susceptible to oxidation; therefore, PK profiling is the gatekeeper for further study.

Protocol A: Single-Dose PK in SD Rats

-

Objective: Determine oral bioavailability (%F), Half-life (

), and -

Animal Model: Male Sprague-Dawley Rats (200–250g), cannulated (jugular vein).

-

Group Size: n=3 per route (IV and PO).

Workflow:

-

Formulation: Dissolve (Piperidin-3-ylmethyl)urea in a vehicle of 10% PEG400 / 90% Saline (solubility is generally high for this scaffold).

-

Dosing:

-

Intravenous (IV): 1 mg/kg bolus.

-

Oral (PO): 5 mg/kg via gavage.

-

-

Sampling: Collect 200 µL blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Analysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS detection.

Data Interpretation Criteria:

| Parameter | Threshold for Progression | Biological Implication |

|---|---|---|

| Bioavailability (%F) | > 30% | Indicates sufficient absorption for oral dosing studies. |

| Half-life (

Phase II: Efficacy in Disease Models

The (Piperidin-3-ylmethyl)urea scaffold is most effective in conditions driven by vascular inflammation and endothelial dysfunction. We utilize two primary models: Hypertension and Neuropathic Pain .

Protocol B: Antihypertensive Efficacy (SHR Model)

-

Rationale: sEH inhibition lowers blood pressure in renin-angiotensin dependent models but not in normotensive animals. This serves as a specific mechanistic check.

-

Model: Spontaneously Hypertensive Rats (SHR), 12–14 weeks old.

Experimental Steps:

-

Acclimatization: Train rats in restraint cones for 3 days to minimize stress-induced artifacts.

-

Baseline Measurement: Measure Systolic Blood Pressure (SBP) using the Tail-Cuff Method (CODA system) for 2 days prior to dosing. Baseline SBP must be >160 mmHg.

-

Treatment Groups (n=8/group):

-

Vehicle Control.

-

Positive Control (Enalapril 10 mg/kg).

-

Test Compound: (Piperidin-3-ylmethyl)urea (10 mg/kg PO).

-

-

Measurement: Record SBP at 2, 6, and 24 hours post-dose.

Validation Check: The compound should reduce SBP by ≥15 mmHg. If no reduction is observed, confirm plasma exposure levels before declaring lack of efficacy.

Protocol C: Neuropathic Pain (LPS-Induced Allodynia)

-

Rationale: EETs repress nuclear factor-kappa B (NF-κB). This model tests the compound's ability to block inflammatory pain signaling.[1]

-

Model: C57BL/6 Mice.

Experimental Steps:

-

Induction: Intraplantar injection of Lipopolysaccharide (LPS, 10 µg) into the left hind paw.

-

Dosing: Administer Test Compound (10 mg/kg PO) 1 hour prior to LPS injection (Prophylactic protocol).

-

Readout: Von Frey Filament Assay .

-

Place mice on a wire mesh grid.

-

Apply calibrated filaments to the plantar surface until the paw is withdrawn.

-

Calculate the Mechanical Withdrawal Threshold (MWT) .

-

Visualization of Experimental Logic:

Caption: Workflow ensuring only metabolically stable compounds proceed to labor-intensive animal models.

Safety & Toxicology Markers

While urea derivatives are generally safe, the piperidine moiety can occasionally interact with hERG channels or cause off-target GPCR effects.

Minimum Safety Panel:

-

Cytotoxicity: MTT assay in HepG2 cells (Liver toxicity proxy).

-

Acute Tolerability: Observe mice for 24h after a high dose (100 mg/kg) for sedation, ataxia, or piloerection.

-

hERG Binding: In silico or patch-clamp assay to rule out QT prolongation risks (common in piperidine-containing drugs).

References

-

Kodani, S. D., & Hammock, B. D. (2015). The soluble epoxide hydrolase as a target for pain treatment. Current Opinion in Pharmacology.

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.

-

Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation.[2] British Journal of Pharmacology.[2]

-

Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery.

-

Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimization of reaction conditions for (Piperidin-3-ylmethyl)urea synthesis

Executive Summary & Route Selection

The synthesis of (Piperidin-3-ylmethyl)urea presents a classic chemoselectivity challenge. The target molecule contains two nitrogen centers: a secondary amine within the piperidine ring and a primary amine on the methyl group.

To achieve high yield and purity, the piperidine ring nitrogen (N1 ) must be protected (typically with a tert-butoxycarbonyl [Boc] group) prior to urea formation. Direct reaction of the unprotected diamine will result in a mixture of regioisomers, with the secondary amine often competing for the electrophile.

Decision Matrix: Selecting Your Synthetic Route

| Feature | Method A: Aqueous Cyanate (Recommended) | Method B: TMS-Isocyanate (Alternative) |

| Reagents | Potassium Cyanate (KOCN), Acetic Acid | Trimethylsilyl Isocyanate (TMS-NCO) |

| Solvent | Water / THF (or Dioxane) | DCM or THF (Anhydrous) |

| Cost | Low | High |

| Scalability | High (Kg scale feasible) | Low to Medium |

| Key Risk | pH control is critical | Moisture sensitivity |

| Best For | Standard synthesis, bulk scale-up | Small scale (<100 mg), water-sensitive substrates |

Mechanism & Critical Process Parameters (CPPs)

The aqueous cyanate method relies on the in situ generation of isocyanic acid (HNCO). This reaction is governed by a delicate pH equilibrium.

The "Goldilocks" pH Zone

-

pH < 3 (Too Acidic): The amine substrate becomes fully protonated (

), rendering it non-nucleophilic. Reaction stalls. -

pH > 8 (Too Basic): Isocyanic acid is not generated from KOCN. The cyanate ion (

) is stable but unreactive toward the amine. -

Optimal pH (4.5 – 6.0): Sufficient acid exists to generate electrophilic HNCO, while enough free amine (

) remains to attack the isocyanate.

Figure 1: Mechanistic equilibrium showing the necessity of pH control. The reaction requires the simultaneous presence of HNCO and free Amine.

Standard Operating Procedure (SOP)

Target: Synthesis of 1-Boc-(piperidin-3-ylmethyl)urea followed by deprotection.

Phase 1: Urea Formation[6]

-

Preparation: Dissolve 1-Boc-3-(aminomethyl)piperidine (1.0 equiv) in a 1:1 mixture of THF and Water.

-

Note: THF ensures the lipophilic Boc-amine remains in solution.

-

-

Reagent Addition: Add Potassium Cyanate (KOCN) (1.5 – 2.0 equiv) to the stirring solution.

-

Initiation: Slowly add Acetic Acid (1.0 equiv) dropwise.

-

Checkpoint: Monitor temperature.[1] A mild exotherm is normal.

-

-

Reaction: Heat to 40–50°C for 4–12 hours.

-

Why? Heating drives the equilibrium toward the urea product and prevents the accumulation of the intermediate carbamoyl phosphate (if phosphate buffers are used, though acetic acid is preferred here).

-

-

Workup:

Phase 2: Deprotection

-

Dissolve the intermediate in DCM (5-10 volumes).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

-

Stir at RT until TLC indicates consumption of starting material (~1-2 hours).

-

Neutralization (Critical): The product will be a TFA salt. To isolate the free base, use a basic ion-exchange resin or careful neutralization with NaHCO3 (avoiding excess water solubility issues).

Figure 2: Step-by-step synthetic workflow from protected amine to final urea.

Troubleshooting & FAQs

Q: My reaction yield is low (<30%). What is wrong?

A: This is usually a pH or solubility issue.

-

Check Solubility: If the starting amine precipitates upon adding water, the reaction will fail. Increase the THF ratio or switch to 1,4-Dioxane.

-

Check KOCN Quality: Potassium cyanate degrades to ammonia and carbonate over time if exposed to moisture. Ensure your reagent is fresh.

-

Check Addition Order: Did you add the acid before the KOCN? This can cause rapid hydrolysis of the cyanate before it reacts with the amine. Always add KOCN first, then acidify slowly.

Q: I see a side product with M+43 mass. What is it?

A: This is likely the Isocyanate Dimer (Biuret) or carbamoylation of the wrong nitrogen if the Boc group was labile.

-

Correction: Reduce the reaction temperature.[1] Biuret formation is favored at high temperatures (>80°C). Keep the reaction at 40–50°C.

Q: Can I use HCl instead of Acetic Acid?

A: Yes, but with caution. Strong mineral acids (HCl) can drop the pH too rapidly, protonating the amine completely. If using HCl, use dilute (1M) solution and add it very slowly while monitoring pH to keep it around 5-6. Acetic acid is preferred because it naturally buffers the system near the optimal pH.

Q: How do I remove the inorganic salts during workup?

A: The urea product is organic.[2]

-

Evaporate the organic solvent (THF).

-

The product usually crashes out of the remaining water.

-

If it doesn't, extract with 10% Methanol in DCM (the urea is polar). The inorganic salts (KCl, KOAc) will remain in the aqueous layer.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Kurzer, F. (1956). "Cyanates and Related Compounds". Organic Reviews.

- Sartori, G., & Maggi, R. (2010).

-

Specific Application in Drug Discovery: Synthesis of Soluble Epoxide Hydrolase Inhibitors (Piperidine-urea scaffolds are common here). See: Journal of Medicinal Chemistry, 2006, 49(19), 5900–5911.

Sources

Technical Support Center: Strategies to Enhance the Solubility of Piperidine Urea Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical strategies and troubleshooting advice for enhancing the solubility of piperidine urea compounds, a class of molecules often associated with poor aqueous solubility that can hinder preclinical development. This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine urea compounds consistently show low aqueous solubility?

A1: The solubility challenge with piperidine urea compounds typically arises from a combination of factors inherent to their structure. The piperidine ring, especially when substituted with lipophilic groups, contributes to the overall hydrophobicity of the molecule. Additionally, the urea functional group is capable of forming strong intermolecular hydrogen bonds, leading to a stable, high-lattice-energy crystal structure that is difficult to disrupt with water molecules.[1] The planarity of the urea moiety can also promote efficient crystal packing, further reducing solubility.[1]

Q2: What are the first-line strategies I should attempt to solubilize my compound for an in-vitro assay?

A2: For initial in-vitro testing, the most direct approaches involve pH modification and the use of co-solvents.

-

pH Adjustment: The piperidine nitrogen is basic, with a typical pKa around 11.22 for its protonated form.[2] By lowering the pH of the aqueous medium to a value at least 2 units below the pKa, the piperidine nitrogen becomes protonated, forming a much more water-soluble salt.[2][3][4] A preliminary pH-solubility profile is a crucial first experiment.

-

Co-solvents: Water-miscible organic solvents can disrupt the intermolecular forces of water and reduce its polarity, allowing for better solvation of hydrophobic compounds.[5] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[2]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a classic issue for compounds with poor aqueous solubility and indicates that the compound is "crashing out" of solution as the percentage of the organic co-solvent decreases. Here are several troubleshooting steps:

-

Optimize Final Co-solvent Concentration: Determine the maximum concentration of the co-solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system, typically up to 1%.[2]

-

Stepwise Dilution: Instead of a single large dilution, perform serial dilutions through intermediate solutions containing progressively lower concentrations of the co-solvent.[2]

-

Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.

Advanced Solubility Enhancement Strategies

When initial methods are insufficient, particularly for in-vivo studies requiring higher concentrations and improved dissolution rates, more advanced techniques are necessary.

Strategy 1: Salt Formation

Q4: My piperidine urea compound is ionizable. How can I leverage this for solubility enhancement?

A4: Salt formation is a highly effective and widely used method to increase the solubility and dissolution rate of ionizable compounds.[4] By reacting the basic piperidine nitrogen with an acid, you form a salt that has significantly different and often superior physicochemical properties compared to the free base.[3][6]

Causality: The salt form, when dissolved in water, transiently alters the pH of the diffusion layer surrounding the solid particle, leading to a higher concentration of the ionized, more soluble form of the drug at the solid-liquid interface.[3] This increased saturation solubility drives a faster dissolution rate.[3]

Experimental Protocol: Small-Scale Salt Screening

-

Dissolve the Free Base: Dissolve a known amount of your piperidine urea compound in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

-

Add the Acid: In separate vials, add a stoichiometric equivalent of different pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid) dissolved in the same solvent.

-

Induce Precipitation: If a precipitate does not form immediately, cool the solution, add an anti-solvent (e.g., heptane), or allow the solvent to evaporate slowly.

-

Isolate and Characterize: Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

-

Analyze: Characterize the solid for salt formation using techniques like melting point, NMR, and FTIR. Crucially, determine its aqueous solubility and compare it to the free base.

Table 1: Representative Solubility Enhancement via Salt Formation

| Compound Form | Counter-ion | Aqueous Solubility (mg/mL) | Fold Increase |

| Free Base | - | 0.05 | - |

| Hydrochloride Salt | Cl⁻ | 5.2 | 104 |

| Mesylate Salt | CH₃SO₃⁻ | 8.9 | 178 |

| Tartrate Salt | C₄H₄O₆²⁻ | 3.5 | 70 |

Note: Data is hypothetical and for illustrative purposes.

Strategy 2: Structural Modification & Prodrugs

Q5: Can I modify the chemical structure of my piperidine urea compound to improve its solubility?

A5: Yes, strategic chemical modifications can significantly enhance solubility. One effective approach is to disrupt the planarity of the urea moiety to reduce crystal packing energy.[1]

-